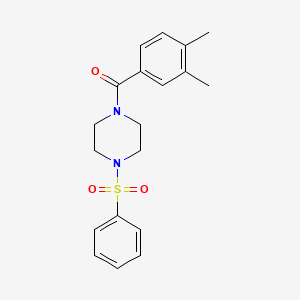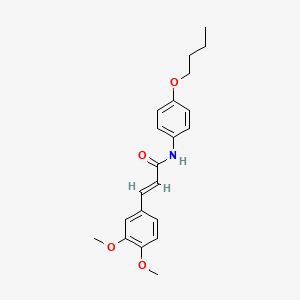![molecular formula C14H17BrClNO3 B4766674 4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)
4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine
Übersicht
Beschreibung
4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound A' and has been studied extensively for its mechanism of action and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, compound A has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, compound A has been shown to modulate the immune response and reduce inflammation.
Wirkmechanismus
Compound A exerts its effects through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which play a role in cell signaling pathways. Additionally, compound A has been shown to bind to specific receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Compound A has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that compound A can inhibit the proliferation and survival of cancer cells. In animal models, compound A has been shown to improve cognitive function and reduce inflammation. Additionally, compound A has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments, including its high potency and selectivity. However, its complex synthesis method and limited availability can make it difficult to obtain for research purposes. Additionally, the potential toxicity of compound A may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on compound A. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to elucidate the full range of physiological effects of compound A and its potential therapeutic applications. Finally, research is needed to investigate the safety and potential toxicity of compound A in humans.
Conclusion
In conclusion, compound A is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. Its complex synthesis method and limited availability make it a challenging compound to work with, but its high potency and selectivity make it a valuable tool for studying various biological processes. Further research is needed to fully understand the biochemical and physiological effects of compound A and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO3/c1-14(2,13(18)17-5-7-19-8-6-17)20-12-4-3-10(15)9-11(12)16/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBSSKFGXZZPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4766591.png)

![1-({3-[(isopropylamino)carbonyl]-4-methoxyphenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4766602.png)
![4,4,6-trimethyl-2-oxo-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 1-naphthoate](/img/structure/B4766607.png)
![5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4766621.png)
![3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4766635.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)
![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)
![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)

![1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)